5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene
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Overview
Description
5,7,8,9-tetrazatricyclo[53002,5]deca-1,3,9-triene is a complex organic compound characterized by its unique tricyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene typically involves the cyclization of precursor molecules under specific conditions. One common method involves the use of cycloaddition reactions, where a suitable dienophile reacts with a diene to form the tricyclic structure. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane: Another tricyclic compound with nitrogen atoms, known for its use in various chemical reactions.
Tricyclo[4.2.2.02,5]deca-3,9-diene: A related compound with a similar tricyclic structure but different functional groups.
Uniqueness
5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene is unique due to its specific arrangement of nitrogen atoms and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
85555-12-0 |
---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene |
InChI |
InChI=1S/C6H6N4/c1-2-9-4-10-6(5(1)9)3-7-8-10/h1-3,8H,4H2 |
InChI Key |
XLEDDUJXCDPHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=CC2=C3N1NN=C3 |
Origin of Product |
United States |
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